Delsym is the brand name for a commercially available cough suppressant containing dextromethorphan hydrobromide (dextromethorphan HBr) as the active ingredient. [, ] Dextromethorphan HBr is a synthetic morphinan derivative and functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. [] In scientific research, dextromethorphan and its metabolites are studied for their potential therapeutic benefits in various neurological and psychiatric conditions, extending beyond its primary use as a cough suppressant.
Dextromethorphan Hydrobromide is classified as a synthetic opioid derivative, specifically a methylated analog of levorphanol. It is primarily used for its antitussive properties in the treatment of coughs associated with colds and other respiratory conditions. The compound is available in various formulations, including syrups, tablets, and lozenges .
The synthesis of Dextromethorphan Hydrobromide typically involves several key steps:
Dextromethorphan Hydrobromide has the molecular formula and a molar mass of approximately 348.31 g/mol. The structure features:
Dextromethorphan Hydrobromide participates in various chemical reactions:
Dextromethorphan acts primarily as an antitussive by:
Dextromethorphan Hydrobromide exhibits several notable physical and chemical properties:
Dextromethorphan Hydrobromide is utilized in various scientific and medical applications:
Dextromethorphan hydrobromide (DXM) exhibits complex polypharmacology, engaging multiple central nervous system (CNS) targets beyond its historical classification as a simple antitussive. Its primary therapeutic and psychoactive effects arise from interactions with ion channels, transporters, and receptors, which collectively modulate neuronal excitability, neurotransmitter dynamics, and neuroplasticity [1] [8].
Table 1: Multi-Target Interaction Profile of Dextromethorphan
Target | Interaction Type | Ki (nM) | Functional Consequence |
---|---|---|---|
NMDA Receptor | Non-competitive antagonist | 2,120–8,945 | Blocks ion flux, reduces excitotoxicity |
Sigma-1 Receptor | Agonist | 142–652 | Enhances neuroprotective chaperone activity |
Serotonin Transporter (SERT) | Inhibitor | 23–40 | Increases synaptic 5-HT concentrations |
Norepinephrine Transporter (NET) | Inhibitor | 240+ | Elevates synaptic NE levels |
α3β4 Nicotinic Receptor | Antagonist | ~700 | Modulates neurotransmitter release |
μ-Opioid Receptor | Weak regulator | 1,280 | Negligible contribution to analgesia |
DXM functions as a low-affinity, uncompetitive N-Methyl-D-Aspartate (NMDA) receptor antagonist, binding preferentially to the phencyclidine (PCP) site within the receptor’s ion channel in a voltage-dependent manner [1] [7]. This antagonism impedes calcium influx, attenuating excitatory glutamatergic signaling. While DXM itself exhibits moderate NMDA affinity (Ki ≈ 2.1–8.9 µM), its O-demethylated metabolite dextrorphan demonstrates significantly higher potency (Ki ≈ 486–906 nM), contributing substantially to this pharmacological action during therapeutic dosing or overdose [1] [10]. Glutamatergic modulation underlies DXM’s observed effects in reducing central sensitization in pain pathways and may contribute to rapid-acting antidepressant properties observed in preclinical models, mirroring mechanisms of ketamine but with lower potency [5] [8].
DXM acts as a potent and selective sigma-1 receptor (σ1R) agonist (Ki ≈ 142–652 nM) [1] [8]. The σ1R is an endoplasmic reticulum (ER)-resident chaperone protein that translocates to the plasma membrane and mitochondrial-associated membranes (MAMs) upon activation. DXM-induced σ1R agonism triggers several neuroprotective pathways:
Table 2: Neuroprotective Mechanisms of Sigma-1 Receptor Agonism
Mechanism | Downstream Effect | Functional Outcome |
---|---|---|
Inhibition of NOX Activity | Reduced ROS generation | Protection against oxidative neuronal damage |
Enhancement of Mitochondrial Respiration | Increased ATP synthesis | Improved cellular energy homeostasis |
Stabilization of Inositol Trisphosphate Receptors (IP3R) | Controlled ER Ca²⁺ release | Prevention of Ca²⁺-mediated apoptosis |
Potentiation of Trophic Factor Signaling (e.g., BDNF) | Activation of PI3K/Akt and MAPK/ERK pathways | Enhanced neuronal survival and plasticity |
DXM functions as a non-selective monoamine reuptake inhibitor, with significant affinity for the serotonin transporter (SERT; Ki ≈ 23–40 nM) and moderate affinity for the norepinephrine transporter (NET; Ki > 240 nM) [1] [7] [8]. This inhibition elevates synaptic concentrations of serotonin (5-HT) and norepinephrine (NE), contributing to mood modulation observed in clinical studies of depression. The SERT inhibition potency of DXM is comparable to some dedicated antidepressants, though its clinical utility is limited by extensive first-pass metabolism. Crucially, this mechanism underlies the risk of serotonin syndrome when DXM is co-administered with serotonergic agents like selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs) [1].
DXM exhibits antagonist activity at various neuronal nicotinic acetylcholine receptor (nAChR) subtypes, with the highest affinity observed for heteromeric α3β4 receptors (IC₅₀ ≈ 700 nM) [1] [8]. Lower affinity is observed at α4β2 (IC₅₀ ≈ 2,960–8,900 nM) and α7 (IC₅₀ ≈ 2,960 nM) subtypes. This subtype-selective antagonism modulates presynaptic neurotransmitter release (including dopamine, GABA, and glutamate) and influences neuroendocrine functions. Antagonism of α3β4 nAChRs, highly expressed in autonomic ganglia and limbic regions, may contribute to autonomic side effects and potentially influence reward pathways relevant to substance use disorders [1] [7].
DXM undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 (CYP) system. Genetic polymorphisms (notably in CYP2D6) and drug interactions (e.g., quinidine inhibition) dramatically alter its metabolic fate and resultant pharmacological profile [1] [6] [9].
Dextrorphan (DXO) is the principal pharmacologically active metabolite of DXM, generated via O-demethylation catalyzed predominantly by CYP2D6. DXO possesses a distinct and often more potent receptor interaction profile compared to its parent compound:
Table 3: Comparative Pharmacodynamics of Dextromethorphan (DXM) and Dextrorphan (DXO)
Pharmacological Target | DXM Affinity (Ki, nM) | DXO Affinity (Ki, nM) | Functional Implications |
---|---|---|---|
NMDA Receptor | 2,120–8,945 | 486–906 | DXO drives dissociative effects & neuroprotection |
Sigma-1 Receptor | 142–652 | 118–481 | DXM is primary σ1R agonist; neuroprotection |
Serotonin Transporter (SERT) | 23–40 | 401–484 | DXM drives serotonin-related effects (antidepressant, serotonergic toxicity risk) |
μ-Opioid Receptor (MOR) | ~1,280 (Human: >1,000) | ~420 (Human: >1,000) | Negligible contribution to analgesia or dependence |
α3β4 Nicotinic Receptor | ~700 | ~1,300 | Autonomic effects, potential modulation of reward pathways |
The pharmacokinetics of DXM dictates the relative contributions of parent drug and metabolite:
The complex interplay between DXM and DXO, modulated by metabolic phenotype, underpins the compound's diverse physiological effects – ranging from cough suppression and neuroprotection at therapeutic doses to dissociative states at supratherapeutic doses.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7